rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 69579-99-3
VCID: VC11623410
InChI: InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
SMILES:
Molecular Formula: C9H10Cl3N
Molecular Weight: 238.5 g/mol

rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 69579-99-3

Cat. No.: VC11623410

Molecular Formula: C9H10Cl3N

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride - 69579-99-3

Specification

CAS No. 69579-99-3
Molecular Formula C9H10Cl3N
Molecular Weight 238.5 g/mol
IUPAC Name (1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
Standard InChI Key HIPBPOHERGVLQD-RDNZEXAOSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1C(C1N)C2=CC(=C(C=C2)Cl)Cl.Cl

Introduction

rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral compound that has garnered significant attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring substituted with a 3,4-dichlorophenyl group and an amine group, making it versatile for research and industrial applications.

2.2. Synthesis

The synthesis of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves several key steps:

  • Cyclopropanation: Formation of the cyclopropane ring through the reaction of an alkene with a diazo compound in the presence of a catalyst like rhodium or copper.

  • Substitution Reaction: Introduction of the 3,4-dichlorophenyl group via a substitution reaction involving a cyclopropane derivative and a chlorinated benzene compound under basic conditions.

  • Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the amine with hydrochloric acid.

2.3. Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: At the amine group, forming oxides or imines.

  • Reduction: Targeting the dichlorophenyl group, potentially reducing chlorines to hydrogens.

  • Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

3.1. Chemistry

In chemistry, rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride serves as a building block for synthesizing complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

3.2. Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological molecules provide insights into enzyme mechanisms and receptor binding.

3.3. Medicine

In medicine, the compound is explored for its therapeutic effects, potentially acting on specific receptors or enzymes, making it a candidate for drug development.

3.4. Industry

Industrially, it is used in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity.

Comparison with Similar Compounds

rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is distinct from its stereoisomers due to its specific stereochemistry, which can result in different biological activities. This makes it valuable for studying the effects of chirality on biological systems.

5.2. Synthesis Steps

StepDescription
CyclopropanationFormation of cyclopropane ring using diazo compounds and catalysts.
Substitution ReactionIntroduction of 3,4-dichlorophenyl group under basic conditions.
Amine IntroductionNucleophilic substitution to introduce the amine group.
Hydrochloride FormationTreatment with hydrochloric acid to form hydrochloride salt.

5.3. Chemical Reactions

Reaction TypeDescription
OxidationFormation of oxides or imines at the amine group.
ReductionReduction of chlorines in the dichlorophenyl group.
SubstitutionFormation of derivatives with different functional groups.

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